3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one
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Overview
Description
3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one is a chemical compound that belongs to the class of benzothiopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate allyl halide in the presence of a base, followed by cyclization to form the benzothiopyran ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to interact with the colchicine-binding site on tubulin is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
3-(Prop-2-en-1-yl)-2,3-dihydro-4H-1-benzothiopyran-4-one is unique due to its benzothiopyran core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique combination of antiproliferative and tubulin-destabilizing effects, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
674808-24-3 |
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Molecular Formula |
C12H12OS |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
3-prop-2-enyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C12H12OS/c1-2-5-9-8-14-11-7-4-3-6-10(11)12(9)13/h2-4,6-7,9H,1,5,8H2 |
InChI Key |
BBATVGGPJMYQKB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CSC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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